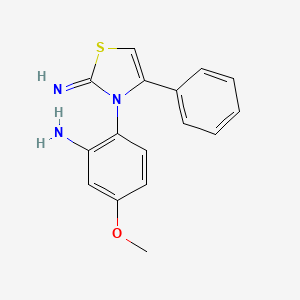
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an imino group, a phenyl group, and a methoxy-substituted aniline moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with a substituted benzaldehyde to form the thiazole ring. This is followed by the introduction of the imino group and the methoxy-substituted aniline moiety through further reactions involving appropriate reagents and catalysts. The reaction conditions often require controlled temperatures, specific solvents, and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials, dyes, or other industrial products.
Wirkmechanismus
The mechanism of action of 2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in a biological setting, the compound may bind to a particular enzyme, inhibiting its activity and leading to a therapeutic effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Imino-4-phenyl-1,3-thiazole: Lacks the methoxy-substituted aniline moiety.
5-Methoxy-2-aminothiophenol: Contains the methoxy and amino groups but lacks the thiazole ring.
4-Phenyl-1,3-thiazole: Similar thiazole ring structure but different functional groups.
Uniqueness
2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)-5-methoxyaniline is unique due to its combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
52131-69-8 |
|---|---|
Molekularformel |
C16H15N3OS |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
2-(2-imino-4-phenyl-1,3-thiazol-3-yl)-5-methoxyaniline |
InChI |
InChI=1S/C16H15N3OS/c1-20-12-7-8-14(13(17)9-12)19-15(10-21-16(19)18)11-5-3-2-4-6-11/h2-10,18H,17H2,1H3 |
InChI-Schlüssel |
YFOJTTAKUFCKJF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)N2C(=CSC2=N)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


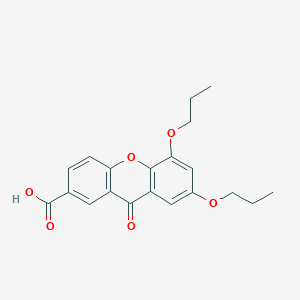
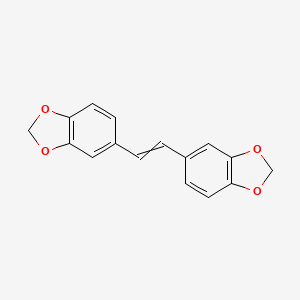
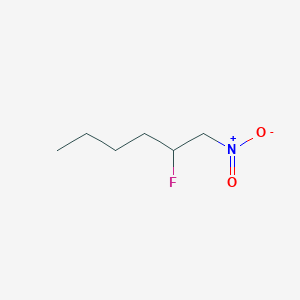
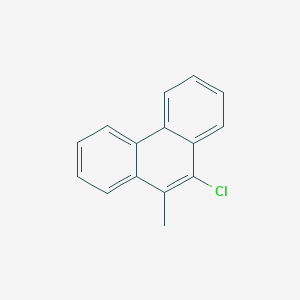

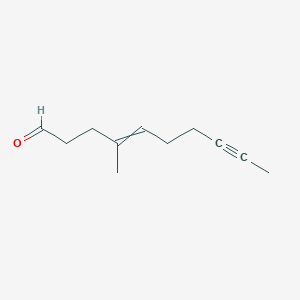

![Lithium, [(4-methylphenyl)ethynyl]-](/img/structure/B14650822.png)


![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)


![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
